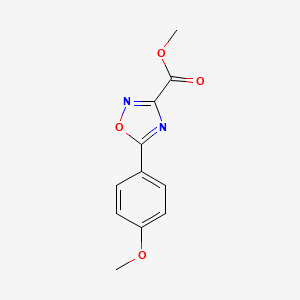
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate involves several chemical reactions, starting from basic organic compounds to the final oxadiazole derivative. Key steps often include the esterification of acids, cyclization reactions to form the oxadiazole ring, and substitutions at various positions to introduce the methoxyphenyl group. These syntheses are characterized by their reactions conditions, such as temperature and catalysts, and the use of spectroscopic methods for structural determination (Gowda et al., 2009), (Jiang et al., 2012).
Molecular Structure Analysis
The molecular structure of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been elucidated using various analytical techniques, such as X-ray crystallography, which reveals the orientation of the oxadiazole ring in relation to the methoxyphenyl group and the carboxylate ester. The dihedral angles and the planarity of the molecule play a crucial role in its reactivity and potential intermolecular interactions (Wang et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites such as the oxadiazole ring and the methoxyphenyl group. These reactions are essential for further functionalization of the molecule or for its incorporation into larger molecular frameworks (Rai et al., 2009), (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, such as melting point, solubility in various solvents, and crystalline structure, are crucial for its application in material science and pharmaceuticals. These properties are influenced by the molecular structure and the intermolecular forces present in the solid state (Mikhailov et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives through chemical reactions, are fundamental for the compound's applications in synthetic organic chemistry. The oxadiazole ring is particularly noteworthy for its participation in heterocycle formation and its interactions with nucleophiles and electrophiles (Bouklah et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been utilized in the synthesis of various novel compounds. For example, it was involved in creating 2-(5-methyl-1,3,4- oxadiazole-2-yl)-6-diethylaminofluoran, a compound identified using IR, ~1H NMR, UV, and elemental analysis (Chen Shui-liang, 2006). This demonstrates its role in forming complex chemical structures with potential applications in various fields of chemistry.
Luminescence and Spectra Studies
The compound has been studied for its absorption and luminescence spectra, particularly in the context of its chelate complexes with Zinc(II) and Copper(II). These studies have shown that certain derivatives of this compound exhibit high luminescence quantum yield, indicating potential applications in photoluminescence and related areas (I. E. Mikhailov et al., 2016).
Pharmacological Evaluations
In pharmacology, derivatives of this compound have been synthesized and evaluated. For instance, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, analogous to a specific compound containing the 1,2,4-oxadiazole structure, have been studied for their receptor binding profiles, showing significant potential as 5-HT(1B/1D) antagonists (Y. Liao et al., 2000).
Antidiabetic Activity
There has been research into the antidiabetic properties of derivatives of this compound. Specifically, compounds synthesized using it have been evaluated for in vitro antidiabetic activity, using assays like the α-amylase inhibition assay, indicating potential applications in the treatment or management of diabetes (J. Lalpara et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate are currently unknown. This compound may interact with multiple receptors, similar to other bioactive aromatic compounds
Mode of Action
The exact mode of action of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is not well understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the methoxyphenyl group may contribute to its binding affinity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound may affect these pathways through its interaction with various targets.
Pharmacokinetics
In silico absorption, distribution, metabolism, and excretion (ADME) analysis of similar compounds has been performed to determine some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule
Result of Action
Given the potential biological activities of similar compounds , it is possible that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-15-8-5-3-7(4-6-8)10-12-9(13-17-10)11(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLFYAQSGOWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)
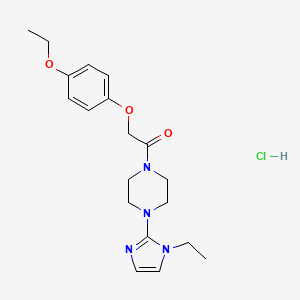

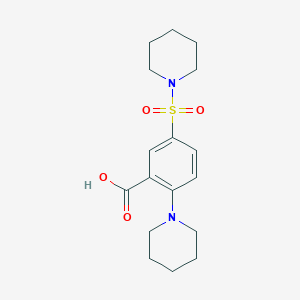
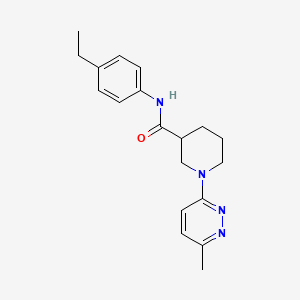

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)
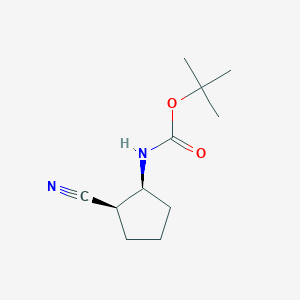

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)